[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride

Catalog No.
S831210
CAS No.
1185302-51-5
M.F
C12H17ClN2
M. Wt
224.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydroch...

CAS Number

1185302-51-5

Product Name

[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride

IUPAC Name

2-(1,5-dimethylindol-2-yl)ethanamine;hydrochloride

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

InChI

InChI=1S/C12H16N2.ClH/c1-9-3-4-12-10(7-9)8-11(5-6-13)14(12)2;/h3-4,7-8H,5-6,13H2,1-2H3;1H

InChI Key

MTTONFDJKWINJL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=C2)CCN)C.Cl

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)CCN)C.Cl

Cancer Research

Summary of Application: Indole derivatives, including [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride, have been studied for their potential in treating cancer cells. These compounds have shown various biologically vital properties .

Methods of Application: In cancer research, these compounds are often applied in vitro to cancer cell lines to assess cytotoxicity. For example, a compound might be introduced to a culture of cancer cells at varying concentrations to determine the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.

Results and Outcomes: Studies have reported that certain indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The results include quantitative data like IC50 values, which help in understanding the compound’s efficacy.

Microbiology

Summary of Application: Indole derivatives are known to possess antimicrobial properties, making them valuable in the study of microbes .

Methods of Application: These compounds are tested against various bacterial and fungal strains. The methods include disk diffusion assays, where the compound is placed on a disk and its ability to inhibit microbial growth is observed, and minimum inhibitory concentration (MIC) tests.

Results and Outcomes: The outcomes often include the MIC values, which provide a quantitative measure of the compound’s antimicrobial potency.

Neuroscience

Summary of Application: Indole derivatives have been explored for their neuroprotective effects and potential to treat neurological disorders .

Methods of Application: Experimental procedures involve administering the compound to animal models or neuronal cell cultures and assessing neurobehavioral outcomes or neurodegeneration markers.

Results and Outcomes: Results may show a reduction in neurodegeneration markers or improvement in cognitive functions, supported by statistical analyses of the data.

Pharmacology

Summary of Application: These compounds are investigated for their pharmacological effects, such as anti-inflammatory and analgesic properties .

Methods of Application: In vivo and in vitro tests are conducted to observe the compound’s interaction with biological systems, including binding affinity to receptors and inhibition of inflammatory pathways.

Results and Outcomes: Outcomes include data on the compound’s efficacy in reducing inflammation or pain, often compared to standard drugs.

Chemical Synthesis

Summary of Application: Indole derivatives are used as intermediates in the synthesis of complex molecules and natural products .

Methods of Application: Synthetic methods may involve palladium-catalyzed reactions or other organic transformations to yield the desired indole derivative.

Results and Outcomes: The synthesis is typically characterized by yields and purity of the final product, confirmed by techniques like NMR and mass spectrometry.

Drug Development

Summary of Application: These compounds are part of the drug discovery process, where their biological activity is harnessed to develop new therapeutic agents .

Methods of Application: High-throughput screening of indole derivatives against a panel of targets is a common method, followed by optimization of lead compounds.

Results and Outcomes: The process yields potential drug candidates with data on their selectivity, potency, and pharmacokinetics.

Antiviral Research

Summary of Application: Indole derivatives have shown promise as antiviral agents, with some compounds exhibiting inhibitory activity against influenza A and Coxsackie B4 virus .

Methods of Application: The antiviral activity is typically assessed through in vitro assays, where the compounds are tested against a panel of RNA and DNA viruses. The inhibitory concentration (IC50) and selectivity index (SI) values are determined to evaluate efficacy.

Results and Outcomes: Compounds have been reported to exhibit IC50 values in the micromolar range, indicating their potential as antiviral agents .

Anti-inflammatory and Analgesic Research

Summary of Application: Indole derivatives are explored for their anti-inflammatory and analgesic effects, which are crucial in the treatment of various chronic conditions .

Methods of Application: These effects are studied using both in vivo and in vitro models, where the compounds’ ability to modulate inflammatory pathways and pain perception is measured.

Results and Outcomes: The results often include a reduction in biomarkers of inflammation and pain, showcasing the compounds’ therapeutic potential .

Antioxidant Activity

Summary of Application: The antioxidant properties of indole derivatives are important for combating oxidative stress, which is implicated in many diseases .

Methods of Application: These properties are usually evaluated using assays that measure the ability to scavenge free radicals or inhibit oxidative processes.

Results and Outcomes: Indole derivatives have been found to possess significant antioxidant activity, which is quantified through various biochemical assays .

Antidiabetic Activity

Summary of Application: Research into the antidiabetic potential of indole derivatives is driven by the need for new treatments for diabetes .

Methods of Application: The compounds are tested for their ability to influence insulin secretion or glucose metabolism in cell-based or animal models.

Results and Outcomes: Studies have shown that certain indole derivatives can improve insulin sensitivity and glycemic control, providing a basis for further drug development .

Antimalarial Research

Summary of Application: Given the ongoing challenge of malaria, indole derivatives are investigated for their antimalarial properties .

Methods of Application: The efficacy is typically assessed using Plasmodium falciparum cultures, where the compounds’ ability to inhibit parasite growth is tested.

Results and Outcomes: Promising indole derivatives have been identified with potent antimalarial activity, often surpassing that of existing treatments .

Anticholinesterase Activity

Summary of Application: Indole derivatives are studied for their anticholinesterase activity, which is relevant in the treatment of Alzheimer’s disease .

Methods of Application: The activity is measured by the compounds’ ability to inhibit the enzyme acetylcholinesterase, which is involved in neurotransmission.

Results and Outcomes: Some derivatives have shown high anticholinesterase activity, suggesting their potential use in managing neurodegenerative conditions .

The compound [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride is a synthetic organic compound that features an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. This compound contains a 2-ethylamine side chain, making it a derivative of indole with potential biological significance. The hydrochloride form indicates that it is provided as a salt, which enhances its solubility in water and facilitates its use in various applications.

  • Receptor binding: The indole group could interact with receptors in the body, mimicking or antagonizing the effects of natural ligands.
  • Enzyme inhibition: The molecule might bind to enzymes, affecting their activity and cellular processes.
  • Membrane interactions: The compound could interact with cell membranes, influencing their permeability or function.
Involving [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride may include:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can replace halides or other leaving groups in organic synthesis.
  • Acylation Reactions: The amine group can undergo acylation to form amides, which are important in drug development and modification of biological activity.
  • Redox Reactions: Depending on the substituents and conditions, the indole moiety can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.

These types of reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties.

  • Antidepressant Activity: Many indole compounds interact with serotonin receptors, influencing mood and emotional states.
  • Anticancer Properties: Some indole derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms.
  • Antimicrobial Effects: Certain indoles possess antibacterial and antifungal properties.

Further studies would be necessary to elucidate the specific biological effects of this particular compound.

The synthesis of [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride typically involves several steps:

  • Synthesis of Indole Derivative: Starting from commercially available precursors, the indole structure can be synthesized using cyclization methods involving aromatic compounds and appropriate reagents.
  • Formation of Ethylamine Side Chain: The introduction of the ethylamine side chain can be achieved through alkylation reactions where an indole derivative is treated with an ethyl halide in the presence of a base.
  • Hydrochloride Salt Formation: The final step involves reacting the free base form of the amine with hydrochloric acid to yield the hydrochloride salt, enhancing solubility.

These synthetic routes allow for the customization of the compound's properties based on desired applications.

The potential applications of [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride may include:

  • Pharmaceutical Development: As a candidate for drug formulation targeting neurological disorders due to its structural similarity to known antidepressants.
  • Research Tool: Utilized in biochemical assays to study receptor interactions or enzyme activities linked to indole derivatives.
  • Agricultural Chemicals: Investigated for use as a biopesticide or plant growth regulator based on its biological activity profile.

Interaction studies involving [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride could focus on:

  • Receptor Binding Studies: Analyzing how this compound interacts with serotonin receptors or other neurotransmitter systems.
  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for enzymes involved in metabolic pathways relevant to disease states.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride, including:

Compound NameStructure TypeNotable Activity
5-Hydroxytryptamine (Serotonin)Indole derivativeNeurotransmitter
1-MethyltryptamineIndole derivativeAntidepressant
3-Indolepropionic acidIndole derivativeNeuroprotective
4-MethoxyindoleIndole derivativeAntioxidant

Dates

Last modified: 08-16-2023

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